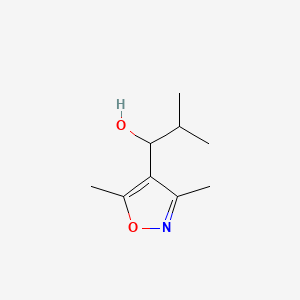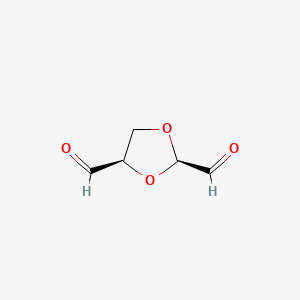
1-(3,5-Dimethylisoxazol-4-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylisoxazol-4-yl)-2-methylpropan-1-ol is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by its unique structure, which includes a dimethylisoxazole ring attached to a methylpropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylisoxazol-4-yl)-2-methylpropan-1-ol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine hydrochloride under acidic conditions.
Attachment of the Methylpropanol Group: The methylpropanol group can be introduced via a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with an appropriate isoxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylisoxazol-4-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The isoxazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
1-(3,5-Dimethylisoxazol-4-yl)-2-methylpropan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylisoxazol-4-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors involved in neurological pathways, modulating their activity and leading to therapeutic effects. The isoxazole ring’s ability to participate in hydrogen bonding and π-π interactions plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
1-(3,5-Dimethylisoxazol-4-yl)ethanol: Similar structure but with an ethanol group instead of a methylpropanol group.
3,5-Dimethylisoxazole: Lacks the methylpropanol group, serving as a simpler analog.
1-(3,5-Dimethylisoxazol-4-yl)propan-2-ol: Similar structure with a propan-2-ol group.
Uniqueness: 1-(3,5-Dimethylisoxazol-4-yl)-2-methylpropan-1-ol is unique due to its specific combination of the isoxazole ring and the methylpropanol group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry.
Properties
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5(2)9(11)8-6(3)10-12-7(8)4/h5,9,11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZLFGBXAOOXNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dithiabicyclo[2.2.1]heptan-7-ol,2,2-dioxide,syn-(9CI)](/img/new.no-structure.jpg)

![1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole](/img/structure/B592466.png)


![Disodium;[6-chloro-2-(6-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592471.png)

![6,9-Diazaspiro[4.5]decan-10-one](/img/structure/B592477.png)
